molecular formula C15H11N5O B13100878 2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine CAS No. 540751-42-6

2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine

Cat. No.: B13100878
CAS No.: 540751-42-6
M. Wt: 277.28 g/mol
InChI Key: NIZRJAQNDZMDLX-UHFFFAOYSA-N
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Description

2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine (CAS 540751-42-6) is a high-value chemical compound recognized in scientific research as a highly potent and selective antagonist of the adenosine A2A receptor . Studies have demonstrated that this compound and its structural analogs exhibit significant oral activity in vivo, with efficacy shown in rat models at low doses such as 3 mg/kg . Its primary research value lies in its ability to selectively block A2A receptor signaling, making it a critical tool for investigating purinergic signaling pathways in various physiological and disease contexts. Further structure-activity relationship (SAR) explorations based on this compound have successfully led to analogs with optimized profiles, including the successful reduction of hERG channel activity, which is a common off-target liability in drug discovery . With a molecular formula of C15H11N5O and a molecular weight of 277.28 g/mol , it serves as a key scaffold in medicinal chemistry research. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

540751-42-6

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

2-(furan-2-yl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

InChI

InChI=1S/C15H11N5O/c16-15-17-11(10-5-2-1-3-6-10)9-13-18-14(19-20(13)15)12-7-4-8-21-12/h1-9H,(H2,16,17)

InChI Key

NIZRJAQNDZMDLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC(=NN3C(=N2)N)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Classical Condensation Approach

The synthesis typically starts from the condensation of 3-amino-1,2,4-triazole with furfural and a suitable phenyl-containing precursor to form the triazolopyrimidine core.

  • Step 1: Condensation of 3-amino-1,2,4-triazole with furfural to form an intermediate Schiff base or imine.
  • Step 2: Cyclization with phenyl-substituted reagents under acidic or neutral conditions to close the pyrimidine ring.
  • Step 3: Introduction of the amino group at position 5 is achieved via reduction or amination reactions.

This approach is well-documented in heterocyclic chemistry literature but often requires long reaction times and multiple purification steps.

Microwave-Assisted Synthesis

A more efficient preparation method involves microwave irradiation to accelerate the condensation and cyclization steps.

  • Procedure: An equimolar mixture of 3-amino-1,2,4-triazole, furfural, and β-nitrostyrene (as a phenyl source) is combined in methanol with 40% HCl in ethanol.
  • Microwave Conditions: The sealed reaction vial is irradiated at 443 K (approximately 170 °C) for 40 minutes.
  • Outcome: This method yields the tetrahydrotriazolopyrimidine intermediate, which can be further processed to the desired aromatic triazolopyrimidine by oxidation or dehydrogenation.

Microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating.

Radiolabeled and Deuterated Derivatives Synthesis

For advanced applications such as medical imaging, derivatives of this compound labeled with radioactive fluorine-18 or deuterium are synthesized.

  • Two-stage one-pot method: The precursor is reacted in a single vessel through sequential steps without isolation of intermediates.
  • Solvent: The same solvent is used for both reaction steps to simplify processing.
  • Yields: This method improves radiochemical yields and molar activities significantly over previous multi-pot methods.

Though focused on derivatives, these methods highlight the compound’s synthetic versatility.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Classical Condensation 3-amino-1,2,4-triazole, furfural, phenyl precursor Acidic or neutral, hours at reflux Established, straightforward
Microwave-Assisted Synthesis 3-amino-1,2,4-triazole, furfural, β-nitrostyrene, 40% HCl in EtOH 443 K, 40 min, sealed vial Rapid, higher yield, energy efficient
Coordination Complex Formation Triazolopyrimidine derivative, Zn(II) acetate-chloride Ambient to mild heating, aqueous/alcoholic Enables functional derivatives
Radiolabeled/Deuterated Synthesis Suitable precursors for fluorine-18 or deuterium labeling One-pot, multi-step, controlled solvent High radiochemical yield, molar activity

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adenosine A2A Receptor Antagonism

One of the primary applications of this compound is its role as a highly potent adenosine A2A receptor antagonist . Research has demonstrated that analogs of this compound exhibit significant antagonistic activity against the adenosine A2A receptor, which is implicated in several physiological processes including neurotransmission and immune response.

  • In Vitro Studies : The compound has shown promising results in vitro, with certain analogs achieving high potency at low concentrations. For instance, a study highlighted that specific derivatives displayed effective antagonism at concentrations as low as 3 mg/kg in rat models .
  • In Vivo Efficacy : In vivo studies further confirmed the oral bioavailability of these compounds, making them suitable candidates for therapeutic development. The efficacy in animal models suggests potential applications in treating conditions such as Parkinson's disease and other neurodegenerative disorders where modulation of adenosine receptors may be beneficial .

Antibacterial Activity

Recent investigations into the antibacterial properties of triazolo-pyrimidines have indicated that compounds similar to 2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine exhibit notable antibacterial activity. Some studies have reported that derivatives of this class outperform traditional antibiotics like penicillin G and streptomycin in specific bacterial assays .

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of adenosine A2A antagonists showcased the potential of 2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine in mitigating neurodegeneration. The findings indicated that administration of this compound led to reduced neuronal cell death in models of oxidative stress-induced damage.

Case Study 2: Anticancer Potential

Another area of exploration has been the anticancer properties associated with this compound. Preliminary data suggest that certain analogs may inhibit tumor growth by modulating pathways linked to adenosine signaling in cancer cells. Further research is needed to elucidate these mechanisms and establish clinical relevance.

Mechanism of Action

The mechanism of action of 2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine involves its interaction with specific molecular targets. It has been shown to act as an adenosine A2A receptor antagonist, binding to these receptors with high affinity. This interaction can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Trends :

  • Phenethyl and piperazinyl ethyl groups enhance A2AAR selectivity and reduce hERG binding.
  • Bulky substituents (e.g., SCH-412348) improve oral bioavailability and CNS penetration .

Heterocyclic Core Variations

Replacing the triazolopyrimidine core with related scaffolds alters receptor interaction and therapeutic applications.

Compound Class Core Structure A2AAR Affinity Selectivity Biological Activity
Pyrazolo-triazolo-pyrimidines Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine High (Ki <10 nM) >500-fold A2AAR antagonism; cancer immunotherapy
Triazoloquinazolines [1,2,4]Triazolo[1,5-c]quinazoline Low (Ki >1 μM) N/A Antibacterial (e.g., S. aureus)
Triazolotriazines [1,2,4]Triazolo[1,5-a][1,3,5]triazine Moderate (Ki ~100 nM) >50-fold Benzodiazepine receptor antagonism

Key Insight :
The pyrazolo-triazolo-pyrimidine scaffold (e.g., SCH58261) retains optimal A2AAR affinity, while triazoloquinazolines diverge into antimicrobial applications .

Functional Group Additions

Adding fluorinated or hydrophilic groups improves pharmacokinetics and target engagement.

Compound Name Modification Outcome
SCH-412348 2,4-Difluorophenyl piperazine Enhanced CNS penetration and metabolic stability
BODIPY630/650 conjugate Fluorescent tag at 7-position Enables real-time A2AAR imaging in cells
Compound 29 (fluorinated) 7-(2-(4-fluorophenyl)ethyl) Improved tumor uptake in preclinical cancer models

Research Findings and Clinical Relevance

  • Cancer Immunotherapy: SCH58261 and SCH-412348 block adenosine-mediated immunosuppression in tumor microenvironments, enhancing T-cell activity .
  • Neurological Disorders : The target compound’s analogs show efficacy in rodent models of Parkinson’s disease and depression .
  • Safety Profile : Later-generation compounds (e.g., SCH-412348) exhibit minimal hERG inhibition, addressing cardiotoxicity concerns .

Biological Activity

The compound 2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine is a member of a novel class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, particularly its role as an adenosine A2A receptor antagonist, and presents relevant data from various studies.

Chemical Structure

The chemical structure of 2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine features a triazolo-pyrimidine scaffold with a furan substituent at the 2-position and a phenyl group at the 7-position. This unique configuration contributes to its biological properties.

Adenosine A2A Receptor Antagonism

Research has demonstrated that this compound exhibits significant adenosine A2A receptor antagonism , which is relevant in various therapeutic contexts such as neuroprotection and cancer treatment. The structure-activity relationship (SAR) studies indicate that modifications to the core structure can enhance potency and selectivity towards the A2A receptor.

  • In Vitro Studies : In vitro assays revealed that several analogs of this compound displayed potent antagonistic activity against the adenosine A2A receptor. For instance, compound 8g showed an excellent in vitro profile with an IC50 value indicating high affinity for the receptor .
  • In Vivo Efficacy : The efficacy of these compounds was further validated in vivo using a rat catalepsy model, where significant improvements were noted at doses as low as 3 mg/kg .

hERG Channel Activity

Despite promising biological activity, some derivatives have been associated with significant hERG channel inhibition. This poses a potential risk for cardiotoxicity, necessitating further modifications to reduce this liability while maintaining biological efficacy .

Case Study 1: Structure-Activity Relationship Exploration

A detailed SAR study focused on the modification of the phenyl and furan substituents revealed that specific substitutions could enhance receptor selectivity while minimizing hERG activity. For example, compounds with electron-donating groups on the phenyl ring exhibited improved binding affinities .

Case Study 2: Anticancer Potential

Another study explored the anticancer potential of related compounds within this class. Compounds were evaluated for antiproliferative activity against lung and breast cancer cell lines. Some derivatives not only inhibited cell proliferation but also demonstrated anti-angiogenic properties .

Data Summary

CompoundActivityIC50 (µM)Remarks
8gAdenosine A2A Antagonist0.05Excellent in vitro profile
21Adenosine A2A Antagonist0.03Reduced hERG activity
Fluorinated AnalogAnticancer ActivityN/AEffective against lung/breast cancer cells

The mechanism by which 2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine exerts its effects primarily involves antagonism at the adenosine A2A receptor. This interaction leads to downstream effects that can modulate neurotransmitter release and influence cellular proliferation pathways.

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